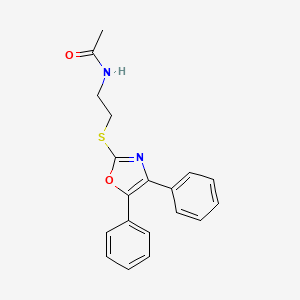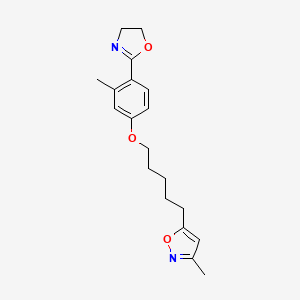![molecular formula C13H14ClN3 B12912838 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine CAS No. 919522-42-2](/img/structure/B12912838.png)
6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring substituted with a 6-chloro group and an N-(3,4-dimethylbenzyl) group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and 3,4-dimethylbenzylamine.
Nucleophilic Substitution: The 6-chloropyridazine undergoes nucleophilic substitution with 3,4-dimethylbenzylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the pyridazine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide, alkoxides in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms of action.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-(3,4-dimethoxybenzyl)pyridazin-3-amine
- 6-chloro-N-(3,4-dimethylphenyl)pyridazin-3-amine
- 6-chloro-N-(3,4-dimethylbenzyl)pyrimidin-3-amine
Uniqueness
6-chloro-N-(3,4-dimethylbenzyl)pyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which can confer distinct biological activities and chemical properties. The presence of the 3,4-dimethylbenzyl group can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.
Propriétés
Numéro CAS |
919522-42-2 |
|---|---|
Formule moléculaire |
C13H14ClN3 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
6-chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-4-11(7-10(9)2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17) |
Clé InChI |
WDDJJWCNHSCRPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)






![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

